Methods
The synthesis of VRV-PL-VIIIa Inhibitor 5m typically involves multi-step organic synthesis techniques. The process includes the formation of key intermediates followed by functional group modifications to achieve the desired inhibitory properties.
Technical Details
Structure
The molecular structure of VRV-PL-VIIIa Inhibitor 5m is characterized by specific functional groups that enhance its binding affinity to the target enzyme. The compound's structure has been elucidated through spectroscopic methods, including nuclear magnetic resonance and crystallography.
Data
Reactions
VRV-PL-VIIIa Inhibitor 5m undergoes specific chemical reactions when interacting with VRV-PL-VIIIa. These reactions primarily involve the formation of enzyme-inhibitor complexes that prevent substrate binding.
Technical Details
Process
The mechanism of action for VRV-PL-VIIIa Inhibitor 5m involves competitive inhibition where the inhibitor competes with natural substrates for binding to the active site of the enzyme.
Data
Physical Properties
Chemical Properties
VRV-PL-VIIIa Inhibitor 5m has several scientific uses:
VRV-PL-VIIIa Inhibitor 5m (hereafter "5m") is a synthetic small molecule belonging to the 1,3,4-oxadiazole class of compounds. Its systematic IUPAC name is 2-(2-chlorophenyl)-5-(1-(4-phenoxyphenyl)ethyl)-1,3,4-oxadiazole. This compound was strategically designed through structural optimization of nonsteroidal anti-inflammatory drug (NSAID) scaffolds—specifically fenoprofen and ibuprofen analogs—to enhance specificity against secretory phospholipase A₂ (sPLA₂) enzymes [6]. The molecular architecture features:
This configuration confers optimal steric and electronic properties for interacting with the hydrophobic catalytic site of VRV-PL-VIIIa, a basic sPLA₂ isoform from Daboia russelii venom. Unlike earlier non-specific PLA₂ inhibitors (e.g., p-bromophenacyl bromide), 5m represents a second-generation inhibitor engineered for targeted enzyme suppression [6].
Table 1: Chemical Classification of Inhibitor 5m
Property | Description |
---|---|
Chemical Class | 1,3,4-Oxadiazole derivative |
Parent NSAIDs | Fenoprofen, Ibuprofen |
Molecular Features | Chlorophenyl ring; Phenoxyphenyl ethyl group; Heterocyclic oxadiazole core |
Specificity | Targets basic sPLA₂ enzymes (e.g., VRV-PL-VIIIa) |
Development Rationale | Structural optimization of NSAIDs for enhanced sPLA₂ affinity |
Phospholipase A₂ enzymes—particularly those in snake venoms—have been implicated in diverse pathophysiological cascades, including neurotoxicity, myonecrosis, and inflammation. Early inhibitors like p-bromophenacyl bromide (BPB) functioned through irreversible alkylation of histidine residues in the PLA₂ catalytic site. While effective in vitro, BPB suffered from lack of specificity, high reactivity with non-target proteins, and metabolic instability in vivo [1] [6].
The discovery of region-specific PLA₂ isoforms in Russell’s viper (Daboia russelii) venom (e.g., VRV-PL-VIIIa from southern India) highlighted the need for isoform-selective inhibitors. VRV-PL-VIIIa was identified as a "multitoxic" enzyme exhibiting hemolytic, myotoxic, and edematogenic activities, making it a high-priority target for therapeutic neutralization [1] [6]. Research in the 2010s shifted toward synthetic small molecules that could block sPLA₂ without the off-target effects of covalent inhibitors. This led to the rational design of 1,3,4-oxadiazole derivatives, culminating in the development of 5m as a lead compound with demonstrable efficacy against viperid envenoming pathologies [6].
VRV-PL-VIIIa is a basic sPLA₂ isoform (pI >9.0) purified from Daboia russelii pulchella venom. It exerts multiple toxin effects through its enzymatic hydrolysis of membrane phospholipids:
Regional variations in Daboia russelii venom composition (e.g., predominance of basic PLA₂s in southern/western India versus acidic isoforms in northern regions) underscore VRV-PL-VIIIa’s clinical relevance as a therapeutic target [1].
Table 2: Pathological Mechanisms of VRV-PL-VIIIa
Pathology | Mechanism | Tissue Impact |
---|---|---|
Edema | Arachidonic acid release → Prostaglandin/leukotriene synthesis | Increased vascular permeability |
Myotoxicity | Sarcolemmal phospholipid hydrolysis → Calcium dysregulation | Skeletal muscle necrosis |
Lung Hemorrhage | Degradation of pulmonary capillary endothelium | Alveolar bleeding, respiratory distress |
Hemolysis | Direct hydrolysis of erythrocyte membranes | Anemia, renal compromise |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7